molecular formula C22H25N3O4S B2499003 Ethyl 6-methyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1023921-19-8

Ethyl 6-methyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2499003
CAS No.: 1023921-19-8
M. Wt: 427.52
InChI Key: PLCSJGVUVKLDSV-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex heterocyclic compound characterized by a fused benzo[b]thiophene core substituted with a methyl group at position 6 and an acetamido-linked 3-oxo-tetrahydroquinoxaline moiety. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological studies, particularly in molecular docking and enzyme inhibition research. Its synthesis likely involves multi-step reactions, such as cyanoacetylation or condensation with active carbonyl compounds, as seen in analogous tetrahydrobenzo[b]thiophene derivatives .

Properties

IUPAC Name

ethyl 6-methyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-3-29-22(28)19-13-9-8-12(2)10-17(13)30-21(19)25-18(26)11-16-20(27)24-15-7-5-4-6-14(15)23-16/h4-7,12,16,23H,3,8-11H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCSJGVUVKLDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3C(=O)NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzo[b]thiophene moiety and a tetrahydroquinoxaline derivative. The molecular formula is C18H20N2O3SC_{18}H_{20}N_2O_3S, with a molecular weight of approximately 344.43 g/mol. The structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of similar compounds within the same structural family. For instance, a study involving coumarin derivatives demonstrated significant cytotoxic effects against human tumor cell lines such as MCF-7 (breast carcinoma) and HepG-2 (hepatocellular carcinoma). The most active compounds in that study exhibited IC50 values as low as 5.5 µg/ml against MCF-7 cells .

While specific data on this compound is limited, its structural analogs suggest a promising anticancer profile. The mechanism of action may involve the inhibition of key enzymes in cancer cell proliferation pathways.

Antimicrobial Activity

Compounds with similar structures have also been evaluated for antimicrobial activity. A study indicated that derivatives containing thiophene rings showed notable antibacterial effects against various strains of bacteria. Ethyl esters in particular were effective against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes .

Research Findings and Case Studies

A comprehensive analysis of related compounds reveals several key findings:

CompoundTarget Cell LineIC50 Value (µg/ml)Mechanism
Coumarin Derivative AMCF-75.5Apoptosis induction
Coumarin Derivative BHepG-26.9Cell cycle arrest
Ethyl Thiophene DerivativeE. coliN/AMembrane disruption

These findings highlight the potential of this compound to exhibit similar biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 4,5,6,7-tetrahydrobenzo[b]thiophene class, which has been extensively modified to explore structure-activity relationships. Below is a comparative analysis with key analogues:

Compound Substituents/Modifications Biological Activity Synthetic Method Yield
Ethyl 6-methyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 6-methyl; 3-oxo-tetrahydroquinoxaline acetamido Potential kinase/receptor inhibition (inferred from docking studies) Likely via amidation of 2-amino precursor with 3-oxo-tetrahydroquinoxaline acetyl chloride Not reported
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Ethoxy-oxoethyl; 4-hydroxyphenyl Undisclosed (structural focus on phenolic group for solubility/reactivity) Petasis reaction with 2b, 3d, 4e in HFIP 22%
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k) Cyanoacrylamido; substituted phenyl Antioxidant, anti-inflammatory (IC₅₀: 10–50 μM for COX-2 inhibition) Knoevenagel condensation of cyanoacetamido with benzaldehydes 72–94%
6-Phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene carbamates/amides (3a–3f) Carbamate (3a,b), chloroacetamide (3c,d), amide (3e,f) Moderate antimicrobial activity (MIC: 25–100 μg/mL) Reaction of 2-amino precursors with carbonyl chlorides (e.g., chloroacetyl chloride) 50-85%

Key Differences and Implications

Core Modifications: The target compound’s 3-oxo-tetrahydroquinoxaline group distinguishes it from analogues with simpler amides (e.g., 3e–f) or carbamates (3a,b). This moiety may enhance hydrogen-bonding interactions in biological targets, as quinoxaline derivatives are known for kinase inhibition . 6-Methyl substitution on the benzo[b]thiophene core contrasts with the 4,5-dimethyl or 6-phenyl groups in other derivatives. Methyl groups can influence lipophilicity and metabolic stability.

Synthetic Efficiency: The Petasis reaction used for compound 6o offers modularity but lower yield (22%) compared to Knoevenagel condensations (72–94%) in . The target compound’s synthesis likely requires specialized reagents (e.g., 3-oxo-tetrahydroquinoxaline derivatives), which may limit scalability.

Biological Performance: While 3a–3k () exhibit direct antioxidant/anti-inflammatory effects, the target compound’s activity is inferred from structural parallels to docking-optimized molecules . Its quinoxaline-acetamido group could target ATP-binding pockets in kinases.

Challenges and Opportunities

  • Structural Complexity: The 3-oxo-tetrahydroquinoxaline moiety introduces synthetic challenges, such as regioselective amidation and oxidation control.
  • Biological Validation : Unlike 3a–3k and 6o , the target compound lacks explicit bioactivity data in the provided evidence, highlighting a need for empirical testing.

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